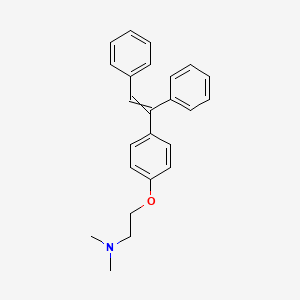

Desethyl tamoxifen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desethyl tamoxifen is synthesized through the demethylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from tamoxifen . The reaction conditions typically involve the use of these enzymes in a suitable biological system or in vitro setup.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures engineered to express the necessary cytochrome P450 enzymes. This method ensures high yield and purity of the metabolite .

Análisis De Reacciones Químicas

Types of Reactions: Desethyl tamoxifen undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to further metabolites such as 4-hydroxy-N-desmethyl tamoxifen.

Reduction: Though less common, reduction reactions can occur under specific conditions.

Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Utilizes cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.

Reduction: Requires reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed:

4-Hydroxy-N-desmethyl tamoxifen: A potent metabolite with significant antiestrogenic activity.

Other minor metabolites: Formed through various side reactions and pathways.

Aplicaciones Científicas De Investigación

Desethyl tamoxifen has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of tamoxifen metabolism and its derivatives.

Medicine: Explored for its potential therapeutic effects in breast cancer treatment and prevention.

Industry: Utilized in the development of new selective estrogen receptor modulators and related compounds.

Mecanismo De Acción

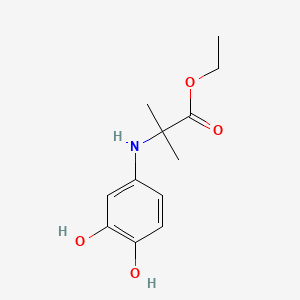

Desethyl tamoxifen exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This change alters the expression of estrogen-dependent genes, resulting in the inhibition of estrogen-mediated cell proliferation and induction of apoptosis in estrogen receptor-positive breast cancer cells . The compound also influences the levels of tumor growth factor α, insulin-like growth factor 1, and sex hormone-binding globulin, contributing to its overall antiestrogenic effects .

Comparación Con Compuestos Similares

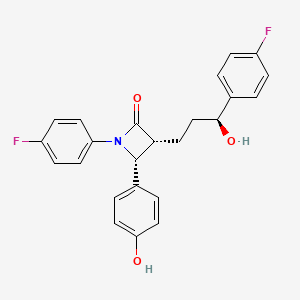

Tamoxifen: The parent compound, widely used in breast cancer treatment.

4-Hydroxy tamoxifen: Another active metabolite with potent antiestrogenic properties.

Endoxifen: A metabolite with higher potency and similar mechanism of action.

Norendoxifen: A potent aromatase inhibitor derived from tamoxifen.

Uniqueness of Desethyl Tamoxifen: this compound is unique due to its specific role in the metabolism of tamoxifen and its significant contribution to the overall therapeutic effects of tamoxifen therapy. Its ability to modulate estrogen receptor activity and induce apoptosis in breast cancer cells makes it a valuable compound in both research and clinical settings .

Propiedades

IUPAC Name |

2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOWMFOUQCRAAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19957-51-8 |

Source

|

| Record name | Desethyl tamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)